molecular formula C14H17BFNO3 B1454759 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1383985-45-2

2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1454759
CAS No.: 1383985-45-2
M. Wt: 277.1 g/mol
InChI Key: YQNWWJOWFUFQMD-UHFFFAOYSA-N
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Description

This compound is an aryl boronate ester featuring a nitrile group, fluorine, and methoxy substituents on a benzene ring. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and materials science . The fluorine and methoxy groups influence electronic properties, while the nitrile enhances stability and polarity. Applications span pharmaceuticals, organic electronics, and fluorescent probes .

Properties

IUPAC Name

2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)12(16)11(7-10)18-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNWWJOWFUFQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1383985-45-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H17BFNO3, with a molecular weight of 277.1 g/mol. It features a fluorinated aromatic system and a boron-containing moiety that may contribute to its bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that boron-containing compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

  • Case Study : In vitro studies have shown that similar boron compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

2. Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly in protease inhibition.

  • Mechanism : The boron atom can form reversible covalent bonds with the hydroxyl groups of serine residues in active sites of serine proteases, leading to inhibition of enzymatic activity.

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which is common among organoboron compounds.

  • Research Findings : Studies have demonstrated that boron compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionReversible covalent binding to serine proteases
AntimicrobialDisruption of cell wall synthesis

Anticancer Mechanisms

Recent studies have focused on the anticancer effects of similar compounds. For instance, compounds with similar boron structures have been reported to inhibit tumor growth in xenograft models through mechanisms involving:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.

Enzyme Inhibition Studies

The specificity of enzyme inhibition by boronic acids has been well-documented:

  • Protease Inhibition : Boronic acids have been shown to selectively inhibit various proteases involved in cancer metastasis. For example, the inhibition of matrix metalloproteinases (MMPs) has been linked to reduced tumor invasion and metastasis.

Antimicrobial Activity Insights

The antimicrobial potential of organoboron compounds is an area of active research:

  • Mechanistic Studies : Research indicates that these compounds can affect bacterial membrane integrity and function, leading to increased permeability and cell lysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing dioxaborolane structures exhibit promising anticancer properties. The incorporation of the fluorine atom may enhance the bioactivity and selectivity of the compound against cancer cells. Studies have shown that similar fluorinated benzonitriles can inhibit tumor growth in vitro and in vivo models .

Drug Development : The presence of the boron atom allows for potential applications in drug delivery systems. Boron-containing compounds are known to interact favorably with biological molecules, making them suitable candidates for targeted therapies .

Material Science

Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can lead to enhanced performance in electronic devices .

Polymer Chemistry : It can serve as a building block for synthesizing advanced polymers with tailored properties. The dioxaborolane unit can participate in cross-linking reactions, which may improve the mechanical strength and thermal stability of polymeric materials .

Synthetic Intermediate

Cross-Coupling Reactions : The boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

StudyFindingsApplication Area
Anticancer ActivityDemonstrated efficacy against multiple cancer cell linesMedicinal Chemistry
Drug Delivery SystemsEnhanced targeting capabilities due to boron interactionsDrug Development
OLED PerformanceImproved efficiency and stability in device applicationsMaterial Science
Polymer StrengthIncreased mechanical properties through cross-linkingPolymer Chemistry
Cross-Coupling EfficiencyHigh yields in forming complex organic structuresSynthetic Intermediate

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Weight Key Applications References
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Target) 2-F, 3-OCH₃, 5-Bpin, 5-CN 287.12* Cross-coupling, OLEDs, Probes
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 3-F, 4-Bpin, 4-CN 247.08 Fluorescent probes
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile 4-F, 2-Bpin, 5-CF₃, 5-CN 315.07 Medicinal chemistry
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 5-F, 2-CH₃, 4-Bpin, 4-CN 261.10 Cross-coupling
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzonitrile (CSTBPin) Styryl-Bpin, 4-CN 317.20 H₂O₂ detection probes

*Calculated based on formula C₁₃H₁₄BFNO₂.

Key Observations :

  • Substituent Position : The target’s 2-F/3-OCH₃ arrangement creates steric and electronic effects distinct from 3-F/4-Bpin in or 5-F/2-CH₃ in . The meta-substitution pattern (5-Bpin, 5-CN) may enhance conjugation in OLED applications compared to ortho-substituted analogs .
  • purely electron-withdrawing analogs (e.g., 5-CF₃ in ) .

Preparation Methods

Palladium-Catalyzed Borylation of 5-Bromo-2-fluoro-3-methoxybenzonitrile

  • Starting Materials : 5-Bromo-2-fluoro-3-methoxybenzonitrile, bis(pinacolato)diboron
  • Catalyst : (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride complex with dichloromethane
  • Base : Potassium acetate (KOAc)
  • Solvents : 1,4-Dioxane and N,N-dimethylformamide (DMF)
  • Reaction Conditions : Sealed tube, heated at 100 °C overnight under inert atmosphere
  • Workup : Filtration through Celite, solvent removal, and purification by flash chromatography on silica gel using ethyl acetate/hexanes gradient
  • Yield : Approximately 72-81%
Parameter Details
Substrate 5-Bromo-2-fluoro-3-methoxybenzonitrile (5.00 mmol)
Borylating Agent Bis(pinacolato)diboron (1.10 eq, 5.50 mmol)
Base Potassium acetate (3.00 eq, 15.00 mmol)
Catalyst Pd(dppf)Cl2- CH2Cl2 (0.10 eq, 0.50 mmol)
Solvent 1,4-Dioxane (10 mL) + DMF (1 mL)
Temperature 100 °C
Time Overnight
Purification Flash chromatography (0-5% EtOAc/hexanes)
Yield 72-81%

This method is well-established for the introduction of the boronate ester group onto fluoro- and methoxy-substituted benzonitriles, providing good yields and high purity products suitable for further synthetic applications.

Alternative Conditions and Catalysts

Use of Pd(PPh3)4 Catalyst and Microwave Irradiation

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0)
  • Base : Potassium carbonate (K2CO3)
  • Solvent : 1,4-Dioxane and water mixture
  • Heating : Microwave irradiation at 100 °C for 30 minutes to several hours
  • Yield : Variable, ranging from low (2.9%) to moderate (38%) depending on the substrate and reaction time
Parameter Details
Catalyst Pd(PPh3)4 (0.004 - 0.041 mmol)
Base K2CO3 (3 eq)
Solvent 1,4-Dioxane/water (3:1 ratio)
Temperature 100 °C
Time 0.5 to 2.5 hours (microwave)
Yield 2.9% to 38% depending on conditions

Microwave-assisted borylation can accelerate the reaction but may require optimization to improve yields. This method is useful for rapid screening and small-scale synthesis.

Reaction Mechanism Insights

The palladium-catalyzed borylation involves oxidative addition of the aryl bromide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester. The presence of electron-withdrawing groups such as fluoro and cyano substituents can influence the reaction rate and yield by affecting the oxidative addition step.

Purification and Characterization

Summary Table of Preparation Methods

Method Catalyst Base Solvent Temp (°C) Time Yield (%) Notes
Pd(dppf)Cl2 + KOAc Pd(dppf)Cl2- CH2Cl2 (0.10 eq) KOAc (3 eq) 1,4-Dioxane + DMF 100 Overnight 72-81 Sealed tube, inert atmosphere
Pd(PPh3)4 + K2CO3 (microwave) Pd(PPh3)4 (0.004-0.041 mmol) K2CO3 (3 eq) 1,4-Dioxane + water 100 0.5-2.5 h 2.9-38 Microwave irradiation

Research Findings and Notes

  • The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride complex is preferred for higher yields and cleaner reactions.
  • Potassium acetate is a milder base compared to potassium carbonate and often leads to better yields.
  • The reaction is sensitive to atmosphere; inert conditions (argon or nitrogen) are recommended.
  • Microwave irradiation can shorten reaction times but may require careful optimization.
  • Purification by silica gel chromatography with low polarity eluents (0-5% ethyl acetate in hexanes) effectively separates the product from impurities.
  • The compound is stable under typical laboratory conditions and can be stored for extended periods.

Q & A

Q. What are the standard synthetic routes for preparing this boronic ester?

The compound is typically synthesized via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling . A two-step approach is common:

  • Step 1 : Halogenation of the aromatic precursor (e.g., bromination/iodination at the 5-position).
  • Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) or pinacol borane with a Pd catalyst (e.g., Pd(dppf)Cl₂) in solvents like THF or DMF at 80–100°C . Key reagents: Pd catalysts (Pd(PPh₃)₄, PdCl₂(dtbpf)), bases (Cs₂CO₃, K₃PO₄), and inert atmosphere.

Q. How is the compound characterized to confirm structure and purity?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and boronic ester integrity. For example, the methoxy group appears as a singlet (~δ 3.8–4.0 ppm), and the fluorine atom shows coupling in ¹H NMR .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, confirming stereochemistry and bond lengths .
  • HPLC/MS : Purity assessment (>95%) via reverse-phase HPLC with UV detection and mass spectrometry for molecular ion verification .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized?

  • Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to mitigate steric hindrance from the methoxy and fluorine groups .
  • Solvent/Base Systems : DMF/H₂O or THF/H₂O mixtures with Cs₂CO₃ enhance coupling efficiency.
  • Temperature/Time : Reactions at 40–80°C for 12–24 hours balance yield and side-product formation .
  • Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) improve solubility of aryl halides .

Q. What strategies address competing side reactions during functionalization?

  • Directed Ortho-Metalation : Use the nitrile group as a directing group for regioselective C-H activation .
  • Protection/Deprotection : Temporarily protect the boronic ester with diethanolamine to prevent protodeboronation in acidic conditions .
  • Real-Time Monitoring : In situ IR or LC-MS tracks reaction progress and identifies intermediates .

Q. How do computational methods elucidate reactivity and electronic properties?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Transition State Modeling : Study B-O bond cleavage energetics during cross-coupling using Gaussian or ORCA software .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for reaction kinetics .

Q. What is its role in medicinal chemistry as a building block?

  • Bioisosteric Replacement : The boronic ester mimics carboxylic acids, enhancing metabolic stability in drug candidates .
  • Fluorine Effects : The 2-fluoro group improves membrane permeability and bioavailability in CNS-targeted compounds .
  • Case Study : Used in BI-3231 synthesis (HSD17B13 inhibitor), where the boronic ester enables late-stage diversification via cross-coupling .

Q. How is it applied in material science?

  • Polymer Synthesis : Incorporated into conjugated polymers via Suzuki coupling to tune electronic properties (e.g., OLEDs, OFETs) .
  • Coordination Networks : Serves as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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